PGLa - 102068-15-5

PGLa

Catalog Number: EVT-242947
CAS Number: 102068-15-5
Molecular Formula: C₈₈H₁₆₂N₂₆O₂₂S
Molecular Weight: 1968.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PGLa is an amphipathic, cationic, α-helical peptide consisting of 21 amino acids. It belongs to the magainin family of antimicrobial peptides, which are known for their membrane-disrupting activity. [] PGLa exhibits potent antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi. [] The peptide's primary structure is crucial for its function, with specific amino acid residues contributing to its amphipathicity and positive charge. []

  • Antimicrobial peptide-membrane interactions: PGLa's interaction with bacterial membranes is extensively studied to understand the mechanisms underlying its antimicrobial activity. []
  • Peptide self-assembly and pore formation: PGLa's ability to form pores in bacterial membranes is crucial for its activity, and research explores the factors influencing this process. []
  • Synergistic effects with other antimicrobial peptides: PGLa exhibits synergistic effects with other antimicrobial peptides, such as magainin 2, enhancing their combined activity. [, ]

Magainin 2

Relevance: Magainin 2 exhibits synergistic activity with PGLa, enhancing its membrane permeabilization and antimicrobial effects [, ]. This synergy is attributed to the formation of a potent PGLa-Magainin 2 heterodimer complex in the membrane [, ]. Both peptides share structural similarities, adopting α-helical conformations upon membrane binding, but they differ in their pore-forming characteristics [, ].

MSI-103

Relevance: MSI-103 shares the repetitive (KIAGKIA) sequence with PGLa, making it a close structural analog []. MSI-103 demonstrates a stronger tendency to self-assemble and realign in lipid bilayers compared to PGLa, which contributes to its superior antimicrobial activity [].

L18W-PGLa

Relevance: L18W-PGLa is used to investigate the molecular mechanisms of PGLa and magainin 2 synergy []. Fluorescence studies using L18W-PGLa showed that it forms a 1:1 complex with magainin 2 in the membrane, contributing to enhanced pore formation [].

LF11-215

Relevance: Although structurally distinct from PGLa, LF11-215 was investigated alongside PGLa and Magainin 2 for their effects on asymmetric lipid membranes []. The study highlighted the different mechanisms by which these peptides interact with and permeabilize membranes, emphasizing the influence of peptide structure on membrane activity [].

Polygalacturonic acid (PGA)

Relevance: While not structurally similar to PGLa, polygalacturonic acid is relevant to the research as it acts as a substrate for polygalacturonases (PGs), enzymes produced by some plant pathogenic bacteria. The papers discuss the role of the pglA gene in Pseudomonas solanacearum, which encodes a polygalacturonase that contributes to the bacterium's virulence by degrading plant cell wall components like polygalacturonic acid [, ].

Source

PGLa is predominantly sourced from the skin secretions of the Phyllomedusa genus, which are known for their rich diversity in bioactive compounds. The peptide has been studied extensively due to its potent antimicrobial properties against a variety of pathogens, including bacteria and fungi.

Classification

PGLa belongs to the class of cationic antimicrobial peptides. These peptides are characterized by their positive charge and amphipathic nature, allowing them to interact effectively with negatively charged microbial membranes.

Synthesis Analysis

Methods

The synthesis of PGLa can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis (SPPS):
    • In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support.
    • The process typically involves protecting group chemistry to ensure that only one amino acid is added at a time.
    • The final product is cleaved from the resin and deprotected to yield the free peptide.
  2. Recombinant DNA Technology:
    • This method involves inserting the gene encoding PGLa into an expression vector, which is then introduced into host cells (e.g., E. coli).
    • The host cells produce PGLa, which can be purified from the culture medium.

Technical Details

  • The choice of synthesis method depends on factors such as desired purity, yield, and scale of production.
  • Characterization techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of synthesized PGLa.
Molecular Structure Analysis

Structure

PGLa consists of a sequence of amino acids that form an alpha-helical structure in its active conformation. The specific arrangement contributes to its membrane-disrupting capabilities.

Data

  • Molecular weight: Approximately 2,000 Da.
  • Sequence: The amino acid sequence typically includes a high proportion of glycine and lysine residues, contributing to its cationic nature.
Chemical Reactions Analysis

Reactions

PGLa primarily interacts with microbial membranes through electrostatic interactions and hydrophobic effects.

  1. Membrane Disruption:
    • Upon contact with bacterial membranes, PGLa can insert itself into the lipid bilayer.
    • This insertion leads to membrane destabilization and eventual cell lysis.
  2. Technical Details:
    • Studies have shown that PGLa exhibits synergistic effects when used in combination with other antimicrobial agents, enhancing its efficacy against resistant strains.
Mechanism of Action

Process

The mechanism by which PGLa exerts its antimicrobial effects involves several steps:

  1. Binding: PGLa binds to negatively charged components of microbial membranes (e.g., phospholipids).
  2. Insertion: The peptide inserts into the membrane bilayer due to its amphipathic nature.
  3. Pore Formation: PGLa induces pore formation or disrupts membrane integrity, leading to leakage of cellular contents and cell death.

Data

  • Studies demonstrate that PGLa's activity is pH-dependent and influenced by ionic strength, indicating that environmental conditions play a significant role in its effectiveness.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Activity Spectrum: Effective against a broad range of Gram-positive and Gram-negative bacteria as well as fungi.

Relevant Data or Analyses

  • Antimicrobial activity is often quantified using minimum inhibitory concentration (MIC) assays against various pathogens.
Applications

Scientific Uses

PGLa has numerous applications in biomedical research and therapeutic development:

  1. Antimicrobial Agents: Due to its potent antimicrobial properties, PGLa is explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
  2. Drug Delivery Systems: Its ability to disrupt membranes makes it a candidate for enhancing drug delivery across biological barriers.
  3. Biotechnology: Used in developing novel antimicrobial coatings for medical devices to prevent biofilm formation.
Synthesis and Fabrication Methodologies of PLGA-Based Systems

Ring-Opening Polymerization: Catalysts, Monomer Ratios, and Tacticity Control

Ring-opening polymerization (ROP) of lactide and glycolide monomers remains the cornerstone methodology for synthesizing PLGA with precise architectural control. The selection of catalysts profoundly impacts polymerization kinetics, stereochemical outcomes, and ultimate polymer properties. Tin(II) 2-ethylhexanoate (SnOct₂) persists as the predominant industrial catalyst due to its high reactivity and FDA acceptance, facilitating bulk polymerizations at 120-180°C that yield high-molecular-weight PLGA (typically 50-150 kDa) with moderate dispersity (Đ ~1.3-1.8). Recent advancements have demonstrated that SnOct₂-mediated ROP in supercritical CO₂ (scCO₂) enables superior control, operating at lower temperatures (70°C) while achieving polydispersity indices as low as 1.2 – substantially narrower than conventional melt-phase syntheses. This green solvent approach minimizes thermal degradation pathways prevalent in traditional high-temperature bulk polymerizations [2] [9].

The monomeric composition (lactide:glycolide ratio) directly dictates PLGA degradation profiles and mechanical behavior. Clinical-grade PLGA utilizes several standardized ratios:

  • 50:50 PLGA: Rapid degradation (≈50 days) via heightened glycolic acid hydrophilicity
  • 75:25 PLGA: Intermediate degradation (≈100 days)
  • 85:15 PLGA: Extended degradation (>120 days) with enhanced mechanical strength

Tacticity control represents a frontier in advanced PLGA synthesis, particularly for optimizing crystallinity and degradation kinetics. Binary organocatalytic systems comprising thiourea derivatives (e.g., TU-B) and tertiary amines (e.g., DBU) have enabled stereoselective ROP of chiral dioxolanones at ambient temperatures, achieving probability of meso diad (Pₘ) values of 0.92. This high isotacticity facilitates crystalline stereocomplex formation when blending enantiomeric PLGA chains, elevating melting temperatures to 195.1°C – approximately 50°C higher than conventional amorphous PLGA [10]. Water-initiated ROP has also emerged as an innovative pathway to carboxylic acid-terminated oligomers, though bimodal molecular weight distributions remain a challenge requiring optimized catalyst selection (e.g., Zr(acac)₄) and stringent reaction parameter control [9].

Table 1: Catalytic Systems for PLGA Synthesis via Ring-Opening Polymerization

Catalyst TypeRepresentative CompoundsTemperature RangeMolecular Weight ControlDispersity (Đ)Tacticity Control
MetallicSnOct₂, Zn(acac)₂, Zr(acac)₄70-180°CModerate1.2-1.8Limited
OrganocatalyticDBU/TU-B thiourea21-25°CHigh1.25-1.51High (Pₘ=0.92)
Supercritical CO₂-AssistedSnOct₂ in scCO₂70°CHigh≈1.2Moderate

Enzymatic and Metabolic Engineering Approaches for Sustainable Synthesis

While traditional ROP relies on metal catalysts, enzymatic polymerization offers an eco-compatible alternative aligning with green chemistry principles. Lipase biocatalysts (e.g., Candida antarctica Lipase B) demonstrate remarkable efficiency in catalyzing lactide polymerization under mild conditions (60-90°C), circumventing metallic contaminants that compromise biomedical acceptability. These enzymes function via a unique activated-monomer mechanism, where serine residues nucleophilically attack monomer carbonyls, forming acyl-enzyme intermediates that undergo alcoholysis by initiators or propagating chains. This pathway achieves molecular weights up to 30 kDa with narrow dispersity (Đ<1.5), though kinetic limitations currently constrain industrial-scale production [5] [7].

Metabolic engineering of microbial platforms presents a paradigm shift for sustainable PLGA precursor production. Recombinant E. coli strains have been engineered with lactate-glycolate co-utilization pathways, enabling de novo biosynthesis of D-lactic and glycolic acids from glucose. By integrating promiscuous acyltransferases and optimizing cofactor recycling systems, titers exceeding 50 g/L have been achieved in bioreactor studies. Subsequent chemical cyclization yields high-purity lactide/glycolide monomers for ROP, establishing a closed-loop biomanufacturing pipeline independent of petrochemical feedstocks. Emerging research focuses on in vivo polyhydroxyalkanoate (PHA) synthase engineering to directly produce PLGA-like polyesters within microbial hosts – a breakthrough that would bypass monomer purification and polymerization steps entirely [5] [7].

Table 2: Biocatalytic Systems for Sustainable PLGA Synthesis

Biological SystemKey Enzymes/PathwaysTemperatureMolecular Weight (kDa)Productivity
Enzymatic ROP (in vitro)Candida antarctica Lipase B60-90°C15-30 kDaModerate (Đ≈1.3-1.5)
Microbial Monomer SynthesisEngineered lactate/glycolate pathways in E. coli37°CMonomers onlyHigh (50 g/L titers)
In Vivo PolymerizationEngineered PHA synthases30-37°CUnder investigationCurrently low

Block Copolymer Design: PLGA-PEG Triblock and Thermoresponsive Systems

PLGA-PEG block copolymers exemplify molecular engineering to overcome inherent limitations of PLGA homopolymers. The diblock architecture (PLGA-b-PEG) positions hydrophilic PEG segments outward in self-assembled nanostructures, forming steric barriers that reduce opsonization and extend systemic circulation half-lives. Critical micelle concentrations (CMCs) for these amphiphiles range from 2-20 mg/L, influenced by PEG length (typically 2-5 kDa) and PLGA block composition. Triblock designs further expand functionality: PLGA-PEG-PLGA (ABA-type) and PEG-PLGA-PEG (BAB-type) undergo reversible thermal transitions, transitioning from free-flowing solutions at ambient temperatures (5-15°C) to firm hydrogels at physiological conditions (37°C). This thermoresponsive behavior stems from entropy-driven PEG dehydration and PLGA chain aggregation, with gelation temperatures tunable from 25-40°C via PLGA/PEG block length adjustments [7].

Synthetic precision in block copolymer production necessitates stringent control over end-group fidelity. Normal-phase liquid chromatography with cross-linked diol columns and ternary solvent gradients (hexane/ethyl acetate/THF) enables separation of PLGA functionality types (e.g., mono-ester vs. di-acid terminated) up to 183 kDa – critical for ensuring reproducible conjugation efficiency with PEG blocks. Recent advances employ supercritical CO₂-mediated ROP for triblock synthesis, achieving 88% yield and 10 kDa molecular weights at optimized conditions (317 bar, 132°C, 14 hours), outperforming conventional melt-phase synthesis in both reaction efficiency and product purity [2] [4].

Microsphere and Nanoparticle Fabrication: Emulsification-Solvent Evaporation vs. Nanoprecipitation

Nanoparticle engineering transforms bulk PLGA into targeted therapeutic carriers, with methodological selection dictated by drug hydrophilicity and stability requirements. Single emulsion-solvent evaporation excels for hydrophobic compounds: PLGA/drug dissolved in dichloromethane is emulsified in aqueous polyvinyl alcohol (PVA) via high-shear homogenization (10,000-20,000 rpm) or ultrasonication (50-200 W), forming oil-in-water droplets. Solvent evaporation induces polymer precipitation into nanoparticles, typically 150-300 nm with encapsulation efficiencies >80% for lipophilic drugs like paclitaxel. Conversely, double emulsion (W/O/W) techniques encapsulate hydrophilic agents (e.g., proteins, peptides): an inner aqueous drug solution is emulsified into PLGA/organic solvent, then dispersed into a secondary aqueous phase. Though encapsulation efficiencies rarely exceed 50% due to drug leakage, stabilizer optimization (e.g., amphiphilic block copolymers) significantly improves retention [8].

Nanoprecipitation offers a simplified, energy-efficient alternative for hydrophobic payloads. PLGA/drug dissolved in water-miscible solvents (acetone, acetonitrile) is injected into aqueous phases under moderate magnetic stirring, prompting instantaneous polymer deposition as nanoparticles (50-150 nm). This technique avoids high-energy input and surfactants, yielding lower dispersity (PDI<0.2) than emulsion methods. Machine learning (ML) has revolutionized parameter optimization: Bagging-Support Vector Regression (BAG-SVR) models accurately predict particle size (R²=0.92) from input variables (PLGA type, concentration, antisolvent properties), reducing experimental iterations by >60%. ML-driven nanoprecipitation achieves tunable sizes from 70-250 nm with near-quantitative dexamethasone encapsulation via cross-linked oligolactoglycolic acid dimethacrylate formulations [1] [5] [8].

Table 3: Comparative Analysis of PLGA Nanoparticle Fabrication Techniques

ParameterEmulsification-Solvent EvaporationNanoprecipitationDouble Emulsion
Drug CompatibilityHydrophobic (log P > 5)Hydrophobic (log P > 5)Hydrophilic (proteins, peptides)
Particle Size Range150-500 nm50-200 nm200-1000 nm
Encapsulation Efficiency70-95% (hydrophobic drugs)80-98%30-60%
Critical ParametersHomogenization energy, surfactant concentrationSolvent:antisolvent ratio, injection ratePrimary emulsion stability, stabilizer type
ML Optimization ModelsIsolation Forest for outlier detectionBAG-SVR for size predictionPolynomial regression for zeta potential

Properties

CAS Number

102068-15-5

Product Name

PGLa

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide

Molecular Formula

C₈₈H₁₆₂N₂₆O₂₂S

Molecular Weight

1968.5 g/mol

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Synonyms

(4-24)-PLY(a)
GLa peptide
peptide-Gly-Leu-amide
PGL(a)
PGLA
PYL(a), 4-24-

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.